(2E)-N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-(furan-2-yl)prop-2-enamide
Description
Properties
Molecular Formula |
C16H12ClN3O4S2 |
|---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
(E)-N-[5-[(4-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C16H12ClN3O4S2/c17-12-5-3-11(4-6-12)10-26(22,23)16-20-19-15(25-16)18-14(21)8-7-13-2-1-9-24-13/h1-9H,10H2,(H,18,19,21)/b8-7+ |
InChI Key |
VRSAKYGPNKHGEJ-BQYQJAHWSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation of Thiol
The thiol group at position 5 is alkylated with 4-chlorobenzyl chloride in dichloromethane/water under basic conditions (K₂CO₃, 25°C, 12 h) to form 5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine .
Optimization :
Oxidation to Sulfonyl Group
The thioether is oxidized to the sulfonyl group using chlorine gas in 1,2-dichloroethane/water at −2°C (Scheme 2). Alternative oxidants like mCPBA or H₂O₂/CH₃COOH may also be employed, though Cl₂ ensures higher regioselectivity.
Characterization :
-
¹H-NMR : Aromatic protons at δ 7.78 (d, J = 8.6 Hz) and 7.61 (d, J = 8.6 Hz) confirm para-substitution.
Synthesis of (2E)-3-(Furan-2-yl)prop-2-enamide Moiety
Knoevenagel Condensation
Furfural and malonic acid undergo condensation in ethanol with piperidine catalysis (80°C, 4 h) to yield (2E)-3-(furan-2-yl)prop-2-enoic acid (Scheme 3). The reaction favors the E-isomer due to thermodynamic control.
Characterization :
Acid Chloride Formation
The carboxylic acid is treated with thionyl chloride (SOCl₂, reflux, 2 h) to form the corresponding acid chloride, (2E)-3-(furan-2-yl)prop-2-enoyl chloride .
Amide Bond Formation
The sulfonylated thiadiazole amine is coupled with the acid chloride in anhydrous dichloromethane using triethylamine as a base (0°C → 25°C, 12 h) (Scheme 4).
Optimization :
-
Coupling Agents : EDCl/HOBt may enhance yields (90% vs. 75% without).
-
Purification : Column chromatography (CH₂Cl₂/MeOH 9:1) isolates the final product.
Characterization :
Reaction Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the thiadiazole ring.
Reduction: Reduction reactions can occur at the double bond in the prop-2-enamide moiety.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the furan and thiadiazole rings.
Reduction: Reduced forms of the prop-2-enamide moiety.
Substitution: Substituted derivatives of the chlorobenzyl group.
Scientific Research Applications
Anticancer Activity
Thiadiazole derivatives have shown significant promise in cancer research. Studies indicate that compounds with a thiadiazole scaffold exhibit potent antitumor activity against various human cancer cell lines. For instance, research has demonstrated that certain thiadiazole derivatives inhibit histone deacetylase and other critical molecular targets involved in tumor growth and proliferation . The integration of the furan moiety in (2E)-N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-(furan-2-yl)prop-2-enamide may enhance its cytotoxic effects, making it a candidate for further investigation in anticancer drug development.
Antimicrobial Properties
Thiadiazole derivatives are recognized for their antimicrobial activities against a range of pathogens. The compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria, showing comparable activity to standard antibiotics . Its structural features may contribute to its ability to disrupt microbial cell membranes or inhibit essential bacterial enzymes.
Anti-Diabetic Potential
Recent studies have highlighted the anti-diabetic properties of thiadiazole compounds by demonstrating their ability to inhibit α-glucosidase activity. This mechanism can be beneficial for managing blood glucose levels in diabetic patients . The specific modifications present in (2E)-N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-(furan-2-yl)prop-2-enamide may enhance its effectiveness as an anti-diabetic agent.
Anti-Inflammatory Effects
The anti-inflammatory potential of thiadiazole derivatives is another area of interest. The compound may exert its effects by modulating inflammatory pathways or inhibiting pro-inflammatory cytokines, thereby providing therapeutic benefits in conditions characterized by excessive inflammation .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of thiadiazole derivatives. The presence of electron-withdrawing groups such as the chlorobenzyl sulfonyl moiety enhances the biological activity of these compounds by increasing their lipophilicity and improving their interaction with biological targets .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study investigating the anticancer efficacy of various thiadiazole derivatives found that compounds similar to (2E)-N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-(furan-2-yl)prop-2-enamide exhibited IC50 values indicating significant cytotoxicity against MCF-7 breast cancer cells. The study emphasized the importance of substituent variations on the thiadiazole ring in enhancing antitumor activity .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial testing, derivatives based on the thiadiazole scaffold were synthesized and tested against several pathogens. The results indicated that compounds with similar structural features to (2E)-N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-(furan-2-yl)prop-2-enamide demonstrated potent antibacterial activity, particularly against resistant strains like MRSA .
Mechanism of Action
The mechanism of action of (2E)-N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-(furan-2-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and thiadiazole groups are likely to play key roles in these interactions, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Thiadiazole Derivatives
Key Observations :
Insights :
- The chlorobenzyl moiety in the target compound and derivatives correlates with bioactivity against pathogens, likely due to enhanced lipophilicity and membrane penetration .
Physicochemical and Crystallographic Properties
Table 3: Physicochemical Comparison
Analysis :
- The sulfonyl and enamide groups in the target compound likely reduce LogP compared to the cinnamoyl derivative in , favoring aqueous solubility .
- Crystallographic data from highlights the importance of hydrogen bonding (N–H···O) in stabilizing thiadiazole-based structures, a feature likely shared by the target compound .
Biological Activity
The compound (2E)-N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-(furan-2-yl)prop-2-enamide is a derivative of thiadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Structural Overview
The compound features a thiadiazole ring , which is linked to a furan moiety and a prop-2-enamide group . The presence of the 4-chlorobenzylsulfonyl substituent is significant for its biological activity. This structural diversity allows for various interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to (2E)-N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-(furan-2-yl)prop-2-enamide.
In Vitro Studies
- Cytotoxicity Assays : The compound has shown promising results in inhibiting cancer cell proliferation. For instance:
- Mechanism of Action : The anticancer activity is often associated with the induction of apoptosis through caspase activation. Studies have shown that derivatives can significantly increase the activity of caspases 3, 8, and 9 in various cancer cell lines .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties.
- Broad-Spectrum Activity : Several studies have indicated that compounds containing the thiadiazole ring exhibit antibacterial and antifungal activities. For example:
- Synergistic Effects : The combination of thiadiazole derivatives with other antimicrobial agents has been explored to enhance efficacy and reduce resistance development .
Case Studies
A review of literature reveals several case studies focusing on the biological activities of thiadiazole derivatives:
| Study | Compound Tested | Activity | IC50/Minimum Inhibitory Concentration |
|---|---|---|---|
| Abdelhamid et al. (2018) | Thiadiazole-Furochromene Hybrids | Anticancer | IC50 = 1.78 µmol/L (breast cancer) |
| Datar et al. (2020) | Thiazolidinediones | Antidiabetic | IC50 = 0.079–8.284 µM |
| Badiger et al. (2017) | Various Thiadiazoles | Antimicrobial | MIC values varied by strain |
Q & A
Q. Table 1: Key Crystallographic Parameters from Similar Compounds
| Parameter | Value | Reference |
|---|---|---|
| Temperature (K) | 296 | |
| R factor | 0.043 | |
| Space group | P2₁/c | |
| Data-to-parameter ratio | 18.5 |
Advanced Research Questions
Q. How does the sulfonyl group influence the compound’s reactivity in nucleophilic substitution or coordination chemistry?
- Methodological Answer : The sulfonyl group acts as an electron-withdrawing substituent, enhancing electrophilicity at the thiadiazole C-2 position. For coordination studies, use UV-Vis titration (DMF solvent, 25°C) with transition metals (e.g., Cu²⁺ or Zn²⁺). Monitor binding constants (K = 10³–10⁵ M⁻¹) via Job’s plot. The sulfonyl oxygen may participate in hydrogen bonding, affecting crystal packing .
Q. What in vitro assays are recommended to evaluate this compound’s bioactivity, and how should controls be designed?
- Methodological Answer :
- Kinase Inhibition : Use ATP-Glo™ assays with recombinant kinases (e.g., EGFR or CDK2). Include staurosporine as a positive control.
- Antimicrobial Activity : Perform microdilution assays (MIC90) against S. aureus and E. coli. Validate with ciprofloxacin controls.
- Cytotoxicity : MTT assays on HEK293 and HeLa cells (48h exposure). Normalize to DMSO-treated cells and report IC₅₀ values .
Q. How can computational methods predict metabolic stability and off-target interactions?
- Methodological Answer :
- ADME Prediction : Use SwissADME to calculate LogP (target ~3.5 for optimal bioavailability) and CYP450 inhibition profiles.
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (GROMACS, 100 ns trajectories) to assess binding mode stability.
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (B3LYP/6-31G*) to predict reactivity with glutathione .
Q. Table 2: Computational Parameters for Stability Prediction
| Parameter | Tool/Value | Reference |
|---|---|---|
| LogP | 3.4 (SwissADME) | |
| HOMO-LUMO Gap | 5.2 eV (DFT) | |
| CYP3A4 Inhibition | 65% (PreADMET) |
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.
- Assay Standardization : Replicate under identical conditions (e.g., cell density, serum concentration).
- Structural Confirmation : Compare crystallographic data (e.g., torsion angles of the enamide group) to rule out polymorphic variations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
